(6-Fluoro-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-yl)methanamine
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Overview
Description
(6-Fluoro-4’-(trifluoromethyl)-[1,1’-biphenyl]-3-yl)methanamine is an organic compound that features a biphenyl structure substituted with a fluoro group and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Fluoro-4’-(trifluoromethyl)-[1,1’-biphenyl]-3-yl)methanamine typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene derivative and a boronic acid derivative.
Introduction of the Fluoro Group: The fluoro group can be introduced via electrophilic fluorination using reagents such as Selectfluor.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using trifluoromethylation reagents such as Ruppert’s reagent (CF3TMS) or through radical trifluoromethylation.
Industrial Production Methods
Industrial production of (6-Fluoro-4’-(trifluoromethyl)-[1,1’-biphenyl]-3-yl)methanamine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
(6-Fluoro-4’-(trifluoromethyl)-[1,1’-biphenyl]-3-yl)methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted amines or other derivatives.
Scientific Research Applications
Chemistry
In chemistry, (6-Fluoro-4’-(trifluoromethyl)-[1,1’-biphenyl]-3-yl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique substituents make it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, this compound can be used to study the effects of fluorinated and trifluoromethylated compounds on biological systems. It can serve as a probe to investigate enzyme-substrate interactions and receptor binding.
Medicine
In medicinal chemistry, (6-Fluoro-4’-(trifluoromethyl)-[1,1’-biphenyl]-3-yl)methanamine is explored for its potential as a pharmaceutical agent. Its structural features may impart desirable pharmacokinetic properties, such as increased metabolic stability and improved bioavailability.
Industry
In the industrial sector, this compound can be used in the development of specialty chemicals, agrochemicals, and advanced materials. Its unique properties make it suitable for applications requiring high thermal and chemical stability.
Mechanism of Action
The mechanism of action of (6-Fluoro-4’-(trifluoromethyl)-[1,1’-biphenyl]-3-yl)methanamine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the fluoro and trifluoromethyl groups can enhance binding affinity and selectivity towards specific molecular targets.
Comparison with Similar Compounds
Similar Compounds
- (4-Fluoro-4’-(trifluoromethyl)-[1,1’-biphenyl]-3-yl)methanamine
- (6-Chloro-4’-(trifluoromethyl)-[1,1’-biphenyl]-3-yl)methanamine
- (6-Fluoro-4’-(methyl)-[1,1’-biphenyl]-3-yl)methanamine
Uniqueness
(6-Fluoro-4’-(trifluoromethyl)-[1,1’-biphenyl]-3-yl)methanamine is unique due to the combination of the fluoro and trifluoromethyl groups on the biphenyl core. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications. The trifluoromethyl group, in particular, enhances the compound’s lipophilicity and metabolic stability, which can be advantageous in drug development.
Properties
IUPAC Name |
[4-fluoro-3-[4-(trifluoromethyl)phenyl]phenyl]methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F4N/c15-13-6-1-9(8-19)7-12(13)10-2-4-11(5-3-10)14(16,17)18/h1-7H,8,19H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKXVVPMJNXFICQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=CC(=C2)CN)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F4N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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